

Mepifiline: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mepifiline

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Abstract

Mepifiline is a combination drug product historically utilized for the symptomatic relief of bronchial asthma and other allergic conditions. It is comprised of two active pharmaceutical ingredients: Acefylline (a derivative of theophylline) and Mepyramine (also known as pyrilamine), a first-generation antihistamine. This technical guide provides an in-depth review of the pharmacological and toxicological properties of **Mepifiline**, with a focus on its constituent components due to the limited availability of data on the combination product itself. The mechanisms of action, pharmacokinetic profiles, and toxicological findings for both theophylline and mepyramine are detailed to provide a comprehensive understanding of the potential effects of **Mepifiline**.

Introduction

Mepifiline combines the bronchodilatory and anti-inflammatory effects of a xanthine derivative with the histamine H1 receptor antagonism of an antihistamine. This dual mechanism of action was intended to address both the bronchoconstrictive and allergic inflammatory components of respiratory diseases such as asthma. Acefylline, as a theophylline derivative, contributes to the relaxation of bronchial smooth muscle, while mepyramine counteracts the effects of histamine, a key mediator in allergic reactions.

Pharmacology

The pharmacological profile of **Mepifiline** is a composite of the individual actions of acefylline and mepyramine.

Mechanism of Action

Acefylline (Theophylline derivative): The primary mechanisms of action for theophylline and its derivatives include:

- **Non-selective Phosphodiesterase (PDE) Inhibition:** Theophylline inhibits several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased cAMP in bronchial smooth muscle cells results in bronchodilation.
- **Adenosine Receptor Antagonism:** Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3). Blockade of A1 receptors in the airways may contribute to bronchodilation.^[1]
- **Histone Deacetylase (HDAC) Activation:** Theophylline can activate HDACs, which may contribute to its anti-inflammatory effects.

Mepyramine (Pyrilamine): Mepyramine is a first-generation H1 antihistamine that acts as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it reduces the effects of histamine, including vasodilation, increased capillary permeability, and sensory nerve stimulation, which are characteristic of an allergic response.^[2]

Pharmacodynamics

The pharmacodynamic effects of **Mepifiline** are intended to be synergistic for the treatment of obstructive airway diseases. The bronchodilatory action of acefylline is complemented by the antihistaminic and anti-inflammatory properties of mepyramine. Theophylline has been shown to reduce the release of histamine and other mediators from mast cells, which could further enhance the anti-allergic effect.^[3]

The central nervous system effects are a notable aspect of **Mepifiline**'s pharmacodynamic profile. Mepyramine, as a first-generation antihistamine, readily crosses the blood-brain barrier and can cause sedation, drowsiness, and dizziness.[4] Conversely, theophylline is a central nervous system stimulant. The net effect on a patient can be variable.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on the **Mepifiline** combination are not readily available in the public domain. Therefore, the pharmacokinetic profiles of its individual components are presented.

Acefylline (Theophylline derivative):

Parameter	Value	Reference
Oral Bioavailability	>90% (for theophylline)	[5]
Protein Binding	~60% (for theophylline)	[6]
Volume of Distribution	~0.5 L/kg (for theophylline)	[6]
Metabolism	Primarily hepatic, via CYP1A2 (for theophylline)	[6]
Elimination Half-life	4-8 hours in young adults (for theophylline)	[6]
Excretion	Primarily renal	[5]

Mepyramine (Pyrilamine):

Quantitative pharmacokinetic data for mepyramine is sparse in readily available literature. As a first-generation antihistamine, it is generally understood to be well-absorbed after oral administration, undergo hepatic metabolism, and be excreted in the urine.

Experimental Protocols

A representative clinical trial protocol for a **Mepifiline**-like product (Mepyramine-Theophylline-Acetate) is summarized below.

Title: Efficacy and safety of mepyramine-theophylline-acetate in the treatment of asthmatic crisis in children.[7]

Methodology:

- Study Design: A double-blind, randomized, prospective, parallel-group study.
- Participants: 40 children aged 2 to 6 years with mild-to-moderate asthma.
- Treatment Group: Received 8 mg/kg per day of Mepyramine-Theophylline-Acetate orally in three divided doses for 7 days.
- Control Group: Received a placebo.
- Rescue Medication: Salbutamol (albuterol) syrup was available for both groups.
- Assessments: Asthma symptoms (cough, dyspnea, hypoventilation, wheezing) were evaluated by investigators at days 3 and 7. Patient diaries tracked symptoms and salbutamol use. Peak flow was also measured.

Toxicology

The toxicological profile of **Mepifiline** is inferred from data on its individual components, theophylline and mepyramine.

Acute Toxicity

Specific LD50 values for **Mepifiline** are not available. Theophylline has a narrow therapeutic index, and overdose can lead to severe toxicity.[8]

Component	Toxicity Profile	Reference
Theophylline	Nausea, vomiting, abdominal pain, tachycardia, hypotension, metabolic acidosis, hypokalemia, hyperglycemia, and in severe cases, seizures and life-threatening arrhythmias. Toxic levels are generally considered to be >20 mcg/mL.	
Mepyramine	Drowsiness, dizziness, confusion, anticholinergic effects (dry mouth, blurred vision, urinary retention). In overdose, CNS depression or stimulation (in children), and seizures may occur.	

Chronic Toxicity

Long-term toxicological data for the **Mepifiline** combination is not available.

Genotoxicity

- Theophylline: Was not mutagenic in *Salmonella typhimurium*. It induced sister chromatid exchanges but not chromosomal aberrations in cultured Chinese hamster ovary cells. An in vivo mouse bone marrow sister chromatid exchange test showed positive results.[\[9\]](#)

Carcinogenicity

- Mepyramine: In a study where mepyramine hydrochloride was administered to Sprague-Dawley rats in drinking water, it did not exhibit neoplastic effects under the experimental conditions.[\[10\]](#)[\[11\]](#)

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicology studies for **Mepifiline** are not available.

Experimental Protocols

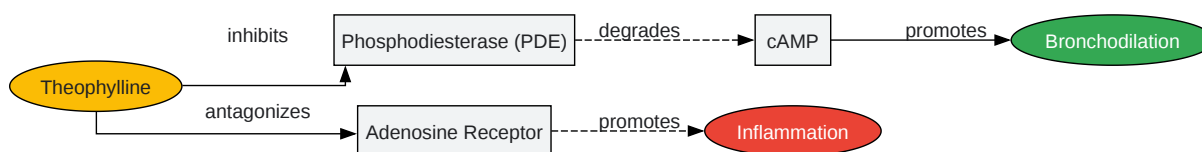
Title: Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats.[10][11]

Methodology:

- Test Substance: Mepyramine hydrochloride.
- Species: Sprague-Dawley rats.
- Route of Administration: Continuous application in drinking water.
- Duration: Chronic exposure.
- Endpoint: Assessment of neoplastic effects.

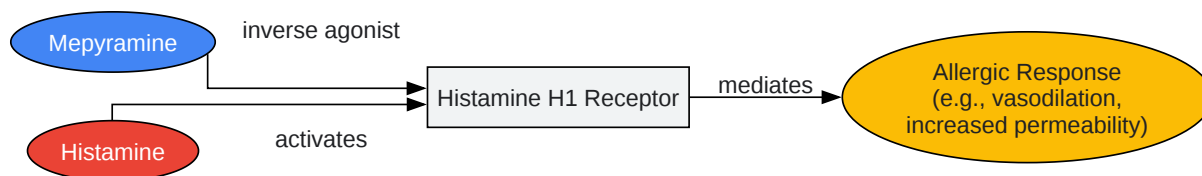
Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow relevant to the components of **Mepifiline**.



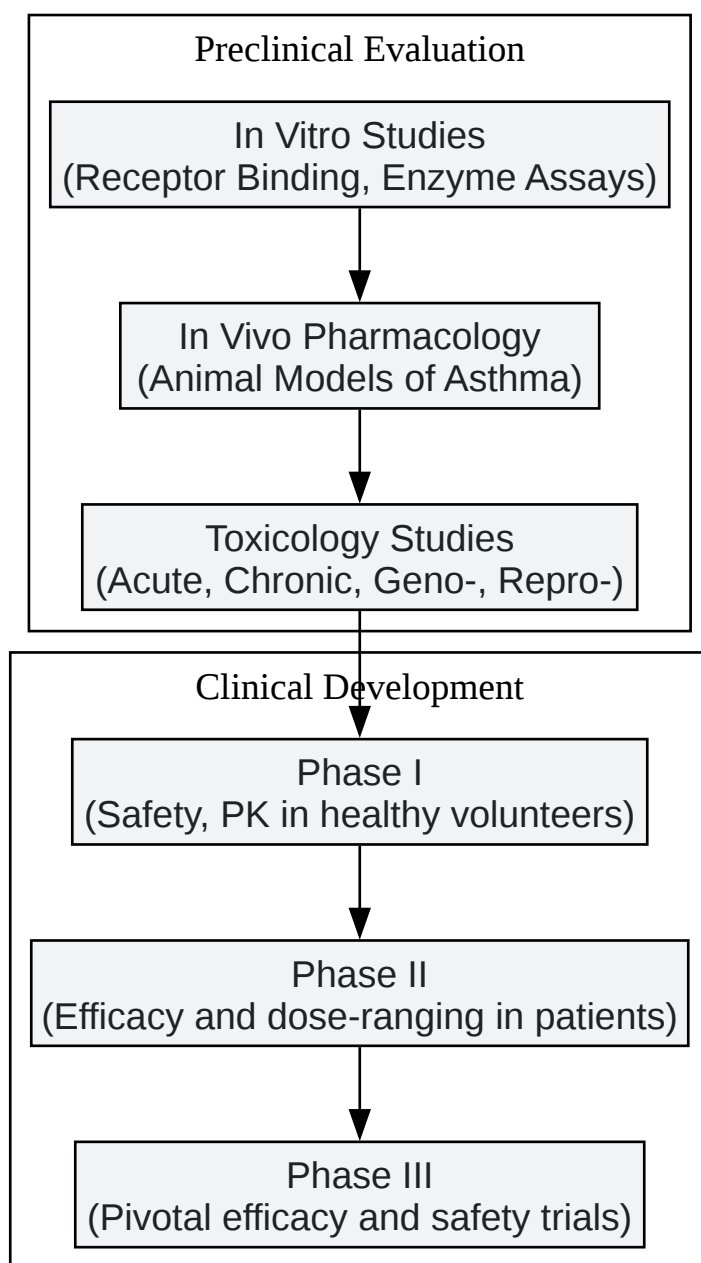
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Figure 1: Simplified signaling pathway for Theophylline's bronchodilatory effect.



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Figure 2: Mepyramine's mechanism of action at the Histamine H1 receptor.



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Figure 3: Conceptual workflow for the development of a combination drug like **Mepifiline**.

Conclusion

Mepifiline represents a therapeutic approach that combines bronchodilator and antihistaminic properties for the management of asthma and allergic respiratory conditions. Due to the limited availability of comprehensive data on the fixed combination, this guide has synthesized the

pharmacological and toxicological profiles of its individual components, acefylline (as a theophylline derivative) and mepyramine. Theophylline provides bronchodilation through PDE inhibition and adenosine receptor antagonism, while mepyramine mitigates allergic responses by acting as a histamine H1 receptor inverse agonist. The toxicological profiles of both components are well-characterized, with theophylline having a narrow therapeutic index requiring careful dose management and mepyramine exhibiting typical first-generation antihistamine side effects. This document serves as a foundational resource for researchers and drug development professionals, highlighting the known properties of **Mepifiline's** constituents while underscoring the need for further research on the combination product to fully elucidate its synergistic potential and comprehensive safety profile.

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- To cite this document: BenchChem. [Mepifiline: A Technical Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194141#mepifiline-pharmacology-and-toxicology-profile]

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